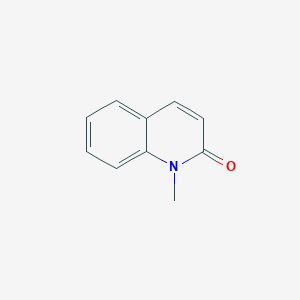
1-Methyl-2-quinolone
Vue d'ensemble
Description
1-Methyl-2-quinolone (MQ) is a heterocyclic organic compound with a chemical formula of C10H9NO. MQ is a derivative of quinolone and is known for its diverse biological activities. MQ has been widely studied for its potential applications in the fields of medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-quinolone is not fully understood. However, it is believed that 1-Methyl-2-quinolone exerts its biological activities by interacting with various cellular targets. In bacteria, 1-Methyl-2-quinolone is thought to inhibit DNA synthesis by binding to DNA gyrase and topoisomerase IV. In fungi, 1-Methyl-2-quinolone is believed to inhibit ergosterol biosynthesis by targeting squalene synthase. In viruses, 1-Methyl-2-quinolone is thought to inhibit viral replication by interfering with viral DNA synthesis.
Effets Biochimiques Et Physiologiques
1-Methyl-2-quinolone has been shown to have various biochemical and physiological effects. In bacteria, 1-Methyl-2-quinolone has been found to induce the formation of reactive oxygen species, which can lead to cell death. In fungi, 1-Methyl-2-quinolone has been shown to disrupt the integrity of the fungal cell wall, leading to cell lysis. In addition, 1-Methyl-2-quinolone has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-2-quinolone in lab experiments is its diverse biological activities. 1-Methyl-2-quinolone has been shown to have antibacterial, antifungal, antiviral, and anticancer activities, making it a useful tool for studying various biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments.
However, one limitation of using 1-Methyl-2-quinolone in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of 1-Methyl-2-quinolone for use in experiments. In addition, the mechanism of action of 1-Methyl-2-quinolone is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 1-Methyl-2-quinolone. One direction is to further investigate the mechanism of action of 1-Methyl-2-quinolone. Understanding how 1-Methyl-2-quinolone interacts with cellular targets can provide insight into its biological activities and potential applications. Another direction is to explore the use of 1-Methyl-2-quinolone in combination with other compounds. Combining 1-Methyl-2-quinolone with other compounds can enhance its biological activities and potentially lead to the development of new therapeutic agents. Finally, further research is needed to determine the potential environmental impact of 1-Methyl-2-quinolone. As 1-Methyl-2-quinolone is used in agriculture, it is important to understand its potential effects on the environment and develop strategies to minimize any negative impact.
Méthodes De Synthèse
1-Methyl-2-quinolone can be synthesized through various methods. One of the most commonly used methods is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of a catalyst. Another method is the Pfitzinger reaction, which involves the reaction of an ortho-substituted benzoic acid with a primary amine in the presence of a Lewis acid catalyst. The Friedländer synthesis is also a popular method, which involves the reaction of aniline with an α,β-unsaturated ketone in the presence of a base.
Applications De Recherche Scientifique
1-Methyl-2-quinolone has been extensively studied for its potential applications in the fields of medicine, agriculture, and industry. In medicine, 1-Methyl-2-quinolone has been shown to have antibacterial, antifungal, antiviral, and anticancer activities. 1-Methyl-2-quinolone has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 1-Methyl-2-quinolone has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, 1-Methyl-2-quinolone has been found to have antiviral activity against herpes simplex virus type 1 and type 2.
In agriculture, 1-Methyl-2-quinolone has been studied for its potential use as a plant growth regulator. 1-Methyl-2-quinolone has been found to increase the growth and yield of various crops, including tomato, cucumber, and wheat. 1-Methyl-2-quinolone has also been shown to have a protective effect against plant diseases caused by fungi and bacteria.
In industry, 1-Methyl-2-quinolone has been used as a starting material for the synthesis of various compounds, including dyes, pigments, and pharmaceuticals.
Propriétés
IUPAC Name |
1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMNJMSULGQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060552 | |
| Record name | 2(1H)-Quinolinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-quinolone | |
CAS RN |
606-43-9 | |
| Record name | 1-Methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-quinolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Methyl-2-quinolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinolinone, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Quinolinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2(1H)-quinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-2-QUINOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ470VV48X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



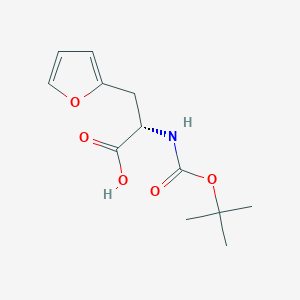
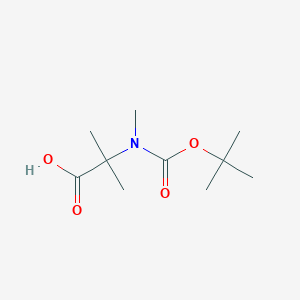
![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)



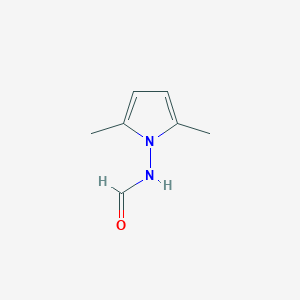
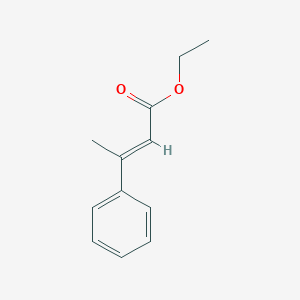

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)
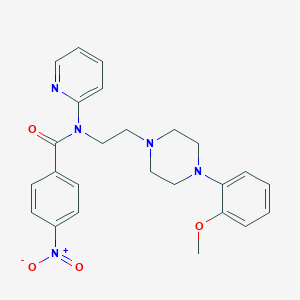
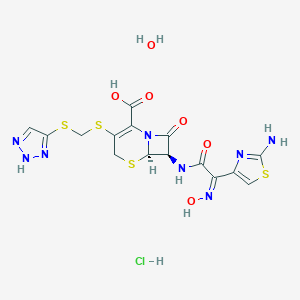

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)